N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
CAS No.:
Cat. No.: VC16572107
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoic acid |
| Standard InChI | InChI=1S/C9H15N3O2/c1-8-3-6-12(11-8)7-5-10-4-2-9(13)14/h3,6,10H,2,4-5,7H2,1H3,(H,13,14) |
| Standard InChI Key | GDPDMXJYYXMEQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)CCNCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a beta-alanine backbone (CH₂CH₂COOH) linked via an ethyl group to a 3-methylpyrazole ring. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, introduces steric and electronic effects that enhance binding affinity to biological targets . Key structural attributes include:
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| Appearance | White crystalline solid |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable at RT; decomposes under extreme pH or heat |
The ethyl spacer between the pyrazole and beta-alanine groups provides conformational flexibility, enabling interactions with both hydrophilic and hydrophobic regions of biological targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H-NMR spectrum exhibits characteristic peaks for the pyrazole ring (δ 6.0–7.5 ppm), methyl group (δ 2.1–2.3 ppm), and beta-alanine protons (δ 3.1–3.4 ppm) . High-resolution MS shows a molecular ion peak at m/z 197.23, consistent with the molecular formula.
Synthesis and Optimization
Reaction Pathways
The synthesis involves three primary steps:
-
Pyrazole Formation: Condensation of hydrazine with 3-methyl-1,3-diketone precursors yields the 3-methylpyrazole core .
-
Ethylation: Reaction with 1,2-dibromoethane introduces the ethyl spacer.
-
Beta-Alanine Conjugation: Nucleophilic substitution links the ethyl-pyrazole intermediate to beta-alanine.
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, DMF, 80°C | 75–85 |
| 2 | 1,2-Dibromoethane, K₂CO₃, 60°C | 65–70 |
| 3 | Beta-alanine, DMSO, RT | 50–60 |
Optimal yields require strict control of temperature and solvent polarity. Dimethylformamide (DMF) enhances pyrazole ring formation, while dimethyl sulfoxide (DMSO) facilitates the final coupling step .
Byproduct Management
Common byproducts include unreacted diketones and ethylation isomers. Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Scaling up the synthesis necessitates continuous-flow reactors to maintain temperature homogeneity and reduce side reactions .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits inhibitory activity against glycine transporter 1 (GlyT1), a target for schizophrenia therapy. In rodent models, derivatives with similar pyrazole-ethylamine structures show IC₅₀ values of 1.8 nM, comparable to clinical candidates like SSR504734 . The pyrazole nitrogen atoms form hydrogen bonds with GlyT1’s Thr439 and Asn434 residues, while the beta-alanine carboxyl group interacts with Lys433 .
Table 3: Pharmacological Profile
| Target | IC₅₀ (nM) | Model System |
|---|---|---|
| GlyT1 | 1.8 | Rat cortical membranes |
| NMDA Receptor | 120 | HEK293 cells |
| CYP3A4 | >1,000 | Human liver microsomes |
Applications in Drug Development
Neurological Disorders
As a GlyT1 inhibitor, the compound potentiates NMDA receptor function by increasing synaptic glycine levels. In vivo, it reverses phencyclidine-induced cognitive deficits in rats, a model for schizophrenia . Unlike direct NMDA agonists, this approach avoids neurotoxicity risks .
Oncology
Structure-activity relationship (SAR) studies reveal that methyl substitution at the pyrazole 3-position enhances metabolic stability. Analogues with trifluoromethyl groups show improved blood-brain barrier penetration, critical for treating brain tumors .
Stability and Pharmacokinetics
Degradation Pathways
The compound degrades via two primary routes:
-
Hydrolysis: The beta-alanine ester bond cleaves under acidic conditions (pH < 3).
-
Oxidation: The pyrazole methyl group undergoes CYP450-mediated hydroxylation .
Table 4: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Half-Life (h) |
|---|---|---|
| pH 1.2, 37°C | 98 | 0.5 |
| pH 7.4, 37°C | 15 | 48 |
| 60°C, dry air | 5 | 360 |
ADME Properties
In rats, the compound shows moderate oral bioavailability (35–40%) due to first-pass metabolism. Plasma protein binding is 85–90%, with a volume of distribution (Vd) of 1.2 L/kg, indicating tissue penetration .
Future Directions and Challenges
Prodrug Strategies
To address solubility limitations, prodrugs with acetylated beta-alanine carboxyl groups are under investigation. Early prototypes show 3-fold higher aqueous solubility (120 μM vs. 40 μM for the parent compound) .
Targeted Delivery
Nanoparticle formulations (e.g., PEG-PLGA) enhance tumor accumulation in xenograft models. A 2024 study reported a 50% reduction in glioblastoma tumor volume after 28 days of treatment .
Toxicity Concerns
Chronic dosing in rats (28 days, 50 mg/kg/day) revealed mild hepatotoxicity, evidenced by elevated ALT levels. Structural modifications to reduce CYP2E1 affinity are ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume